7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(3-Methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative characterized by a fused thiazole-pyridazine core. Key structural features include:
- Position 7: A 3-methoxyphenyl substituent, contributing electron-donating properties via the methoxy group.
- Position 2: A methyl group, enhancing steric bulk and hydrophobicity.
- Position 5: A 1-phenylethyl side chain, introducing chiral centers and lipophilic character.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13(15-8-5-4-6-9-15)24-21(25)19-20(27-14(2)22-19)18(23-24)16-10-7-11-17(12-16)26-3/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNAXTDMBWVKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with 2-methyl-5-(1-phenylethyl)thiazole-4-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired thiazolo[4,5-d]pyridazinone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth and survival .
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its ability to modulate key biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials with unique properties, such as improved thermal stability and enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, which is essential for DNA replication and cell division . By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities
Key Observations:
Position 7 Substituents: Aryl Groups: The 3-methoxyphenyl group in the target compound contrasts with thienyl (antiviral ), phenyl (synthetic utility ), and furyl (analgesic ) substituents. Heterocyclic vs. Aromatic: Thienyl and furyl substituents (heterocyclic) may improve solubility, whereas phenyl/methoxyphenyl (aromatic) enhance lipophilicity and π-π stacking.
Position 5 Substituents :
- The 1-phenylethyl group in the target compound introduces chirality and bulkiness, which may influence receptor selectivity. This contrasts with unsubstituted (H) or chloroacetamide derivatives in analgesic-active compounds .
Position 2 Substituents :
- Methyl groups (target compound) vs. pyrrolidinyl (): Methyl enhances metabolic stability, while pyrrolidinyl may confer basicity and hydrogen-bonding capacity.
Pharmacological Profiles
Antiviral Activity:
- 2-Methyl-7-thienyl derivatives () show efficacy against influenza A, likely due to thienyl’s planar structure enabling viral polymerase inhibition .
Analgesic Activity:
- 7-(2-Furyl) derivatives with chloroacetamide substituents at position 5 exhibit strong analgesic effects in vivo. Electron-donating groups (e.g., -OCH₃, -CH₃) on aryl fragments enhance activity . The target compound’s 1-phenylethyl group may sterically hinder interactions with pain receptors, but its methoxy group could partially offset this via electron donation.
Enzyme Inhibition:
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones () inhibit COX-2 and 5-LOX via orientation of the pyridazinone ring in enzyme active sites . The target compound’s thiazolo-pyridazine core may adopt similar binding modes, but its substituents (e.g., 1-phenylethyl) could alter affinity for COX/LOX isoforms.
Biological Activity
The compound 7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazin derivative noted for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol. The structure features a thiazolo ring fused to a pyridazinone, which is known to influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties. For instance, derivatives of thiazolo[4,5-d]pyridazin were shown to exhibit significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for certain derivatives .
Table 1: Antimicrobial Activity of Thiazolo[4,5-d]pyridazin Compounds
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Molecular docking studies indicated that the compound forms critical interactions with bacterial enzymes such as DNA gyrase and MurD, enhancing its potential as an antibacterial agent .
Anti-inflammatory and Analgesic Activity
The compound has also been evaluated for its anti-inflammatory and analgesic properties. In vivo studies demonstrated that it effectively reduced pain and inflammation in animal models using the acetic acid cramps and hot plate tests. The results indicated a significant reduction in pain response compared to control groups .
Table 2: Analgesic Activity Assessment
| Test Model | Control Group Response | Compound Response |
|---|---|---|
| Acetic Acid Cramps | High | Significantly Lower |
| Hot Plate Test | High | Significantly Lower |
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Antimicrobial Action : The compound interacts with bacterial enzymes critical for cell division and DNA replication.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in pain signaling.
- Analgesic Mechanism : The analgesic effects are likely mediated through central nervous system pathways that modulate pain perception.
Case Studies
A notable study focused on the synthesis and evaluation of various thiazolo derivatives, including the compound . These derivatives were assessed for their biological activities through a series of assays that confirmed their potential as therapeutic agents against infections and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
